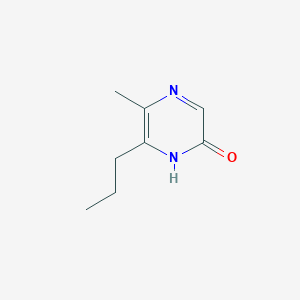![molecular formula C14H13ClS B15157751 1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene CAS No. 820961-87-3](/img/structure/B15157751.png)
1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene is a chemical compound with a unique structure that combines a chlorinated benzene ring with a sulfanyl group attached to a phenylethyl moiety.
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 1-chlorobenzene with a thiol derivative under specific conditions to introduce the sulfanyl group. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or modify the sulfanyl group using reducing agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane and catalysts such as palladium or copper complexes. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings .
Wirkmechanismus
The mechanism of action of 1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene involves its interaction with molecular targets through its sulfanyl and chlorinated benzene moieties. These interactions can lead to the inhibition or activation of specific enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological target involved .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene can be compared with similar compounds such as:
1-Chloro-4-ethynylbenzene: This compound has an ethynyl group instead of a sulfanyl group, leading to different reactivity and applications.
1-Chloro-4-{[(1S)-1-phenylethyl]oxy}benzene:
1-Chloro-4-{[(1S)-1-phenylethyl]amino}benzene: The amino group introduces different biological activities and synthetic applications.
Eigenschaften
CAS-Nummer |
820961-87-3 |
|---|---|
Molekularformel |
C14H13ClS |
Molekulargewicht |
248.8 g/mol |
IUPAC-Name |
1-chloro-4-[(1S)-1-phenylethyl]sulfanylbenzene |
InChI |
InChI=1S/C14H13ClS/c1-11(12-5-3-2-4-6-12)16-14-9-7-13(15)8-10-14/h2-11H,1H3/t11-/m0/s1 |
InChI-Schlüssel |
OGXVJNQDFSWBJS-NSHDSACASA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)SC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(C1=CC=CC=C1)SC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


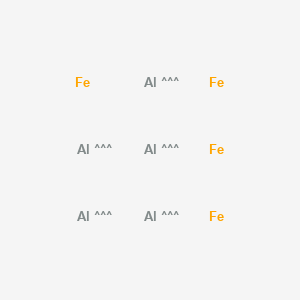
![3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione](/img/structure/B15157679.png)
![(4-{2-Amino-1-[(isoquinolin-6-yl)carbamoyl]ethyl}phenyl)methyl 2,4-dimethylbenzoate; bis(methanesulfonic acid)](/img/structure/B15157687.png)
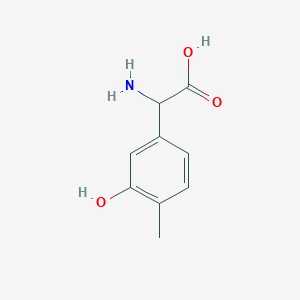

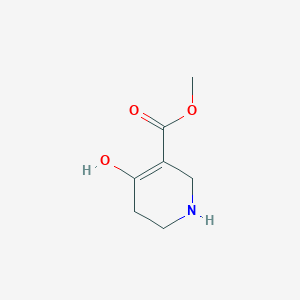

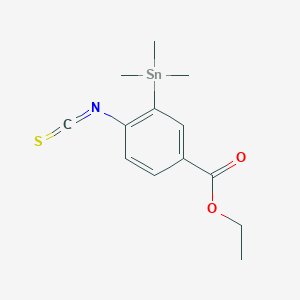
![4-{[3-(Benzyloxy)butan-2-yl]oxy}-2-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B15157726.png)
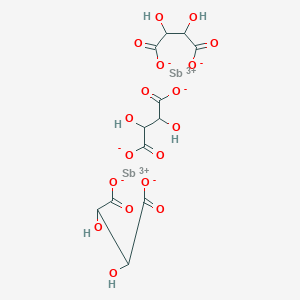
![[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B15157735.png)
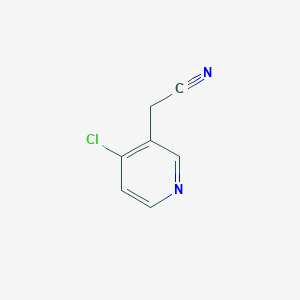
![Benzonitrile, 3-[(4-methylphenyl)sulfinyl]-](/img/structure/B15157742.png)
